N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide
Description
Properties
CAS No. |
919792-45-3 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C15H20N2O/c1-12(2)15(18)16-14-8-9-17(11-14)10-13-6-4-3-5-7-13/h3-7,14H,1,8-11H2,2H3,(H,16,18)/t14-/m0/s1 |
InChI Key |
BFEDCIWCVBNFIL-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=C)C(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(=C)C(=O)NC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Methylprop-2-enamide Moiety: This can be achieved through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or benzyl derivatives.
Scientific Research Applications
N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
*Inferred from structural analogs.
Physical and Chemical Properties
*Estimated based on structural similarity.
Research Implications and Gaps
- The target compound’s chiral pyrrolidine and enamide groups warrant exploration in both material science (e.g., MIPs for chiral separations) and medicinal chemistry (e.g., kinase inhibition).
- Comparative adsorption studies with N-(2-arylethyl) analogs could clarify the impact of the benzylpyrrolidine moiety on binding kinetics .
- Toxicity profiling is critical given the hazards observed in related acetamides .
Biological Activity
N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 114715-38-7 |
| Molecular Formula | C12H17N2O |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=C)N1CC(C1)C(=O)C2=CC=CC=C2 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it acts as a dual serotonin and norepinephrine reuptake inhibitor (SNRI), which may enhance mood and alleviate symptoms of depression . Additionally, it has shown potential as an antagonist for specific dopamine receptors, particularly D4 receptors, suggesting its role in modulating dopaminergic pathways .
Antidepressant Effects
Recent studies have demonstrated that this compound exhibits significant antidepressant-like effects in animal models. In vivo tests revealed that the compound increased serotonin and norepinephrine levels in the brain, which are critical for mood regulation .
Neuroprotective Properties
Further research has indicated that this compound may offer neuroprotective effects against oxidative stress and neuroinflammation. It appears to modulate pathways involved in neuronal survival, making it a candidate for treating neurodegenerative diseases .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, thereby promoting cancer cell death.
Case Studies
- Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a chronic mild stress model of depression. Results showed a significant reduction in immobility time in the forced swim test, indicating antidepressant-like activity .
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted its potential as a therapeutic agent for breast cancer treatment by targeting specific apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
